2-Chloro-5-(4-ethoxy-2-methylphenyl)benzoic acid
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Overview
Description
2-Chloro-5-(4-ethoxy-2-methylphenyl)benzoic acid is an organic compound with a complex structure, characterized by the presence of a chloro group, an ethoxy group, and a methylphenyl group attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-(4-ethoxy-2-methylphenyl)benzoic acid typically involves multi-step organic reactions. One common method includes the following steps:
Nitration: The starting material, 4-ethoxy-2-methylphenyl, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amino group.
Diazotization: The amino group is converted to a diazonium salt.
Sandmeyer Reaction: The diazonium salt undergoes a Sandmeyer reaction to introduce the chloro group.
Coupling Reaction: The resulting compound is coupled with a benzoic acid derivative to form the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy and methyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the chloro group, converting it to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxyl or amino groups, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products:
Oxidation: Products include aldehydes and carboxylic acids.
Reduction: Products include dechlorinated compounds.
Substitution: Products include hydroxylated or aminated derivatives.
Scientific Research Applications
2-Chloro-5-(4-ethoxy-2-methylphenyl)benzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Chloro-5-(4-ethoxy-2-methylphenyl)benzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The chloro and ethoxy groups can influence the compound’s binding affinity and specificity, affecting its overall biological activity.
Comparison with Similar Compounds
2-Chloro-5-(4-methoxy-2-methylphenyl)benzoic acid: Similar structure but with a methoxy group instead of an ethoxy group.
2-Chloro-5-(4-ethoxyphenyl)benzoic acid: Lacks the methyl group on the phenyl ring.
2-Chloro-5-(4-ethoxy-2-methylphenyl)acetic acid: Similar structure but with an acetic acid moiety instead of a benzoic acid moiety.
Uniqueness: 2-Chloro-5-(4-ethoxy-2-methylphenyl)benzoic acid is unique due to the specific combination of functional groups, which can impart distinct chemical and biological properties
Properties
IUPAC Name |
2-chloro-5-(4-ethoxy-2-methylphenyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClO3/c1-3-20-12-5-6-13(10(2)8-12)11-4-7-15(17)14(9-11)16(18)19/h4-9H,3H2,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBNMKULQXINJIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C2=CC(=C(C=C2)Cl)C(=O)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60690749 |
Source
|
Record name | 4-Chloro-4'-ethoxy-2'-methyl[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60690749 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261947-95-8 |
Source
|
Record name | 4-Chloro-4'-ethoxy-2'-methyl[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60690749 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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